

AC-Ala-Pro-Ala-pNA buffer compatibility

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: AC-Ala-pro-ala-pna

CAS No.: 61596-39-2

Cat. No.: S688722

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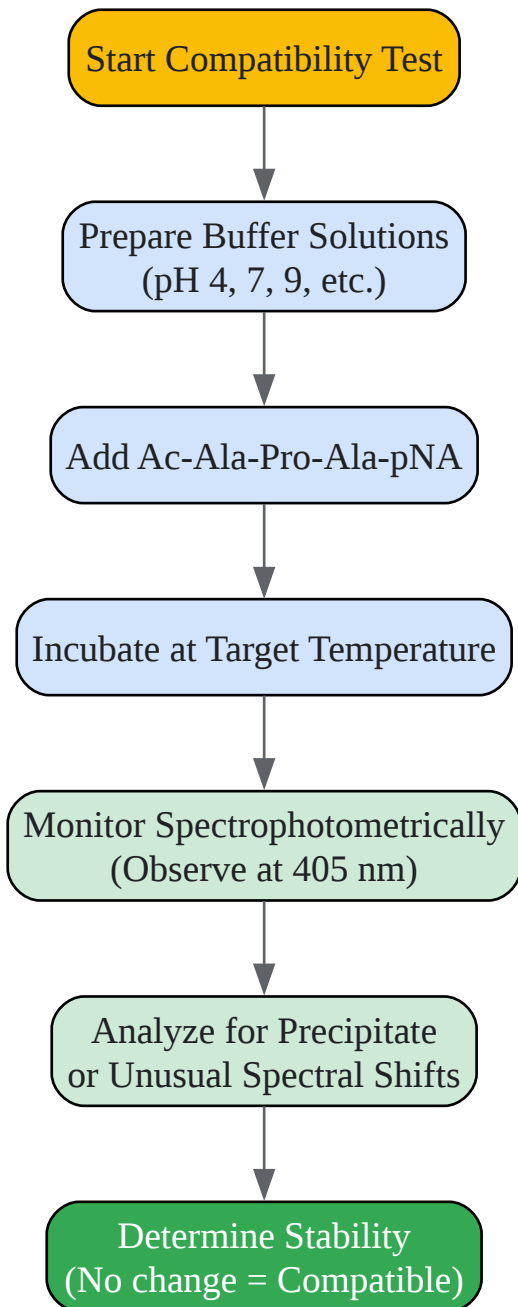
Ac-Ala-Pro-Ala-pNA Technical Data

Here is a summary of the key physicochemical properties for **Ac-Ala-Pro-Ala-pNA**, which can serve as a foundation for your experiments [1].

Property	Value / Description
CAS Number	61596-39-2 [1]
Synonyms	N-Acetyl-L-alanyl-L-proyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1]
Molecular Weight	419.432 g/mol [1]
Melting Point	Not Available [1]
Boiling Point	823.9 ± 65.0 °C (at 760 mmHg) [1]
Density	1.3 ± 0.1 g/cm ³ [1]
Stability	Information not provided in search results
Water Solubility	Information not provided in search results

Guidance for Determining Buffer Compatibility

Since explicit buffer compatibility data is unavailable, here is a general experimental workflow you can adapt to test **Ac-Ala-Pro-Ala-pNA** in your specific buffer systems.



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Key Parameters to Monitor:

- **Physical Stability:** Check for any cloudiness or precipitate formation in the buffer solution over time [1].
- **Chemical Stability:** Monitor the solution spectrophotometrically. A spontaneous increase in absorbance at ~405 nm (the wavelength where released p-nitroaniline is measured) in the absence of enzyme would indicate auto-hydrolysis and buffer incompatibility [2].

Suggested FAQs and Troubleshooting Guide

Based on common experimental challenges with peptide-pNA substrates, here are some FAQs you can include in your support center.

Question & Issue	Possible Cause & Solution
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| **Q: The substrate shows low solubility in my assay buffer.** *Issue: The solution is cloudy, or absorbance readings are unstable.* |

- **Cause:** The peptide substrate may have limited solubility in aqueous buffers.
- **Solution:** First, dissolve the compound in a small volume of a high-quality **DMSO** stock solution (e.g., 50-100 mM) before diluting into the assay buffer. Ensure the final DMSO concentration is low enough not to inhibit your enzyme (typically <1-5%).

|| **Q: I see high background signal without enzyme.** *Issue: Absorbance at 405 nm increases immediately after adding substrate to buffer.* |

- **Cause 1:** The substrate may be chemically unstable in your buffer conditions (e.g., pH is too high or low).
- **Solution:** Check the chemical stability using the workflow above. Adjust buffer pH if possible.
- **Cause 2:** The substrate or buffer might be contaminated.
- **Solution:** Prepare fresh buffer and substrate stock solutions.

|| **Q: The enzymatic reaction signal is weak or absent.** *Issue: Little to no increase in absorbance over time after adding enzyme.* |

- **Cause 1:** The enzyme is not active under the chosen conditions, or **Ac-Ala-Pro-Ala-pNA** is not a good substrate.
- **Solution:** Validate enzyme activity with a known, positive control substrate.
- **Cause 2:** The final substrate concentration is below the K_M (Michaelis constant).

- **Solution:** Increase the substrate concentration, performing a kinetic experiment to determine the optimal range.

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References

1. China Ac - Ala - Pro - Ala - pNA CAS:61596-39-2 manufacturer supplier... [nbinno.com]
2. Ala-Ala-Pro - an overview [sciencedirect.com]

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Address: Ontario, CA 91761, United States

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